2-(2-Methoxyphenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
2-(2-Methoxyphenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole moiety substituted with pyrazine, and an ethanone group attached to a 2-methoxyphenyl ring. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-18-7-3-2-6-16(18)12-20(27)26-10-4-5-15(14-26)11-19-24-21(25-29-19)17-13-22-8-9-23-17/h2-3,6-9,13,15H,4-5,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKWNJKDWNDTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several key functional groups:
- Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrazinyl group : Known for its role in various pharmacological activities.
- Oxadiazolyl moiety : Associated with antimicrobial and anticancer properties.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Methoxyphenyl | Enhances solubility and receptor binding |
| Pyrazinyl | Implicated in enzyme inhibition and antimicrobial activity |
| Oxadiazolyl | Linked to anticancer properties |
Antimicrobial Activity
Studies have indicated that derivatives containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. The oxadiazole derivatives have been demonstrated to disrupt bacterial cell wall synthesis, leading to cell death .
Anticancer Potential
Research has highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structural motifs have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the inhibition of specific kinases that regulate cell cycle progression .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The pyrazinyl group may interact with kinases such as CSNK2A, leading to reduced phosphorylation of target proteins involved in cell growth and survival .
- DNA Interaction : The compound may bind to DNA or RNA structures, affecting their stability and function, which is critical in cancer therapy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity against resistant strains, showcasing the potential for developing new treatments for tuberculosis .
Study 2: Anticancer Activity
In a separate investigation, a series of compounds structurally related to this compound were tested against human cancer cell lines. The findings revealed that these compounds inhibited cell growth by inducing apoptosis through caspase activation pathways .
Scientific Research Applications
This compound has garnered attention in pharmacological research due to its potential as an antiviral agent and its ability to inhibit specific protein targets involved in disease processes. The oxadiazole moiety is particularly interesting as it has been associated with various biological activities, including antimicrobial and anticancer effects.
Pharmacology
Research indicates that compounds containing oxadiazole and piperidine structures exhibit promising pharmacological properties. Studies have shown that derivatives of this compound can act as inhibitors for various enzymes and receptors implicated in diseases such as cancer and viral infections. For instance:
- Antiviral Activity : Some derivatives have been identified as inhibitors of CSNK2A with antiviral properties, showcasing their potential for developing new antiviral therapies .
Drug Development
The complex structure of this compound makes it a candidate for drug development targeting various pathways:
- Cancer Treatment : The ability to inhibit specific kinases may position this compound as a lead for novel cancer therapeutics.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for scaling up production for research and clinical applications.
Case Studies
Several studies have explored the efficacy of similar compounds in biological systems:
- Inhibition Studies : A study demonstrated that related oxadiazole compounds effectively inhibited specific cancer cell lines, suggesting that modifications to the methoxyphenyl or piperidine moieties could enhance potency .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could modulate signaling pathways critical for cell proliferation and survival, indicating their potential utility in targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycles: The target compound’s 1,2,4-oxadiazole-pyrazine system differs from the imidazo-pyrrolo-pyrazine in patent analogs (). Compared to pyrazole-thiophene hybrids (), the oxadiazole-pyrazine group may confer higher metabolic resistance due to reduced susceptibility to cytochrome P450 oxidation .
Substituent Effects: The 2-methoxyphenyl group in the target compound offers moderate lipophilicity (clogP ~2.5), contrasting with the 2,4-difluorophenyl group (clogP ~3.1) in analogs. This difference may impact blood-brain barrier penetration or solubility .
Biological Activity: Kinase Inhibition: Imidazo-pyrrolo-pyrazine derivatives () show nanomolar IC₅₀ values against JAK2 kinases, whereas oxadiazole-pyrazine analogs (like the target compound) are hypothesized to target PI3K/mTOR pathways due to similar electron-deficient motifs . Antimicrobial Activity: Pyrazole-thiophene hybrids () inhibit Gram-positive bacteria (MIC = 4–8 µg/mL), but oxadiazole-pyrazines may broaden spectrum due to enhanced membrane disruption .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (e.g., cyclocondensation of nitriles with hydroxylamine for oxadiazole formation) .
- Computational Predictions : Molecular docking suggests strong binding to PI3Kγ (ΔG = −9.2 kcal/mol) via hydrogen bonding with pyrazine and oxadiazole .
- Data Limitations: No in vivo studies or explicit IC₅₀ values are available for the target compound. Patent analogs () prioritize imidazo-pyrrolo-pyrazines, leaving oxadiazole-pyrazine derivatives underexplored .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound and its structural analogs?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and condensation. For example:
- Cyclization : Substituted hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole rings .
- Condensation : Reacting ketones with phenylhydrazine in ethanol/acetic acid under reflux (e.g., 7 hours) yields pyrazole intermediates .
- Functionalization : Piperidine and pyrazine moieties are introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches in pyrazine) .
- NMR (¹H/¹³C) : Resolves substituent positions on aromatic rings (e.g., methoxy protons at δ 3.8–4.0 ppm) and piperidine/pyrazine conformations .
- X-ray Crystallography : Determines dihedral angles between rings (e.g., pyrazole vs. methoxyphenyl: ~16–51°) and hydrogen-bonding networks critical for stability .
Advanced: How can reaction yields be optimized during synthesis under varying conditions?
Methodological Answer:
- Temperature Control : Cyclization reactions (e.g., oxadiazole formation) require precise heating (120°C in POCl₃) to avoid side products .
- Catalyst Screening : Palladium-based catalysts improve coupling efficiency for pyrazine introduction .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization in ethanol enhances purity (>95%) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Discrepancies in IC₅₀ values may arise from differing cell lines (e.g., HEK293 vs. HeLa). Replicate assays under standardized conditions (pH, temperature) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>98%) before activity tests .
- Control Experiments : Compare with reference compounds (e.g., SR141716 for cannabinoid receptor binding) to validate target specificity .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Synthesize analogs by replacing the methoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects .
- Crystallographic Analysis : Correlate dihedral angles (e.g., pyrazole-methoxyphenyl) with activity using X-ray data .
- Docking Simulations : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases) and guide SAR .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (λₑₓ 360 nm, λₑₘ 460 nm) .
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with 48-hour exposure .
Advanced: How to address regioselectivity challenges in oxadiazole ring modifications?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific oxadiazole positions for functionalization .
- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) during synthesis .
- Kinetic Control : Monitor reaction progress via TLC to halt at intermediate stages favoring desired regiochemistry .
Advanced: How to integrate pharmacokinetic studies into early-stage development?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration followed by HPLC to quantify free vs. bound compound .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance (TEER) measurements .
Basic: What structural features govern this compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : The methoxyphenyl group increases hydrophobicity (logP ~2.5), while the oxadiazole contributes to polar surface area (PSA ~90 Ų) .
- Hydrogen Bonding : The pyrazine nitrogen acts as an H-bond acceptor, enhancing solubility in polar solvents (e.g., DMSO) .
- Melting Point : Crystalline packing via O-H⋯N bonds (2.8 Å) elevates melting points (>200°C) .
Advanced: How to validate computational models predicting target binding?
Methodological Answer:
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scan) in putative binding residues to confirm docking predictions .
- SPR Analysis : Measure real-time binding kinetics (ka/kd) using surface plasmon resonance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
